

thermodynamic properties and stability of N-Methylpropionamide

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Compound of Interest

Compound Name: *N*-Methylpropionamide

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An In-depth Technical Guide to the Thermodynamic Properties and Stability of **N-Methylpropionamide**

Abstract

N-Methylpropionamide (NMPA), a simple secondary amide with the chemical formula C_4H_9NO , serves as a crucial model compound for understanding the fundamental physicochemical properties of the peptide bond in more complex polypeptides and proteins.^[1] This technical guide provides a comprehensive overview of the thermodynamic properties and conformational stability of **N-Methylpropionamide**, tailored for researchers, scientists, and professionals in drug development. This document consolidates critically evaluated thermodynamic data, details key experimental methodologies for their determination, and presents visual workflows to elucidate these processes. The information is intended to support advanced research and development where understanding the energetic landscape and stability of amide-containing molecules is paramount.

Introduction

N-Methylpropionamide is a colorless liquid at room temperature, recognized for its utility as a chemical intermediate in organic synthesis and for its application in studies of solvent-solvent interactions.^{[2][3]} Its structure, featuring a methyl group attached to the nitrogen of a propionamide, makes it an excellent and simplified model for the peptide linkage found in proteins.^[1] The stability and conformational preferences of NMPA are dictated by the partial double bond character of the central C-N bond, which leads to the existence of cis and trans

isomers. A thorough understanding of its thermodynamic parameters—such as enthalpy, heat capacity, and Gibbs free energy—is essential for predicting its behavior in chemical reactions, for designing stable pharmaceutical formulations, and for parameterizing computational models of protein dynamics.

Thermodynamic Properties of N-Methylpropionamide

The thermodynamic properties of **N-Methylpropionamide** have been determined through various experimental and computational methods. These values are critical for chemical process design, reaction modeling, and understanding intermolecular interactions. The data presented below has been compiled from critically evaluated sources.

Thermochemical Data

Thermochemical properties describe the energy changes that occur during phase transitions and chemical reactions. Key parameters for **N-Methylpropionamide**, including its enthalpy of formation, combustion, and vaporization, are summarized below.

Property	Phase	Value	Reference
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	Liquid	$-316.3 \pm 1.2 \text{ kJ/mol}$	[4]
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	Gas	Data available via NIST subscription	[5]
Standard Enthalpy of Combustion ($\Delta_c H^\circ$)	Liquid	$-2553.1 \pm 1.0 \text{ kJ/mol}$	[4]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H$)	Liquid	$64.0 \pm 0.2 \text{ kJ/mol}$ at 339 K	[6]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H$)	Liquid	64.9 kJ/mol at 25 °C	

Thermophysical Data

Thermophysical properties relate to the physical characteristics of a substance and its response to changes in temperature and pressure. These include heat capacity, boiling and melting points, and density.

Property	Phase	Value	Temperature / Pressure	Reference
Molar Mass	-	87.12 g/mol	-	[5] [7]
Boiling Point (Tboil)	Liquid/Gas	205 - 207 °C	Atmospheric Pressure	[8]
Boiling Point (Tboil)	Liquid/Gas	146 °C	90 mmHg	[9] [10] [11] [12]
Melting Point (Tfus)	Solid/Liquid	-43 °C	Atmospheric Pressure	[8] [9] [10] [13]
Density	Liquid	0.9304 g/cm ³	25 °C	[8]
Constant Pressure Heat Capacity (Cp)	Liquid	179 J/mol·K	298.15 K (25 °C)	[4]
Constant Pressure Heat Capacity (Cp)	Ideal Gas	Data available from 200 K to 1000 K	-	[14] [5]
Vapor Pressure	Liquid	0.13 mmHg	25 °C	[10] [11] [13]

Stability and Conformational Analysis

Chemical Stability

N-Methylpropionamide is a stable compound under normal temperature and pressure conditions.[\[3\]](#)[\[8\]](#) It is used as a solvent and intermediate in various chemical syntheses, indicating its robustness in a range of chemical environments.[\[3\]](#) However, like other amides, it can be hydrolyzed to propionic acid and methylamine under strong acidic or basic conditions, typically requiring heat.

Conformational Isomerism

The stability of **N-Methylpropionamide** is intrinsically linked to its conformational state. The partial double-bond character of the amide (C-N) bond restricts free rotation, leading to two primary planar conformers: the cis and trans isomers.

In the trans conformation, the carbonyl oxygen and the N-H proton are on opposite sides of the C-N bond, which is generally the more sterically and energetically favorable state for secondary amides. The cis conformation, where they are on the same side, is typically higher in energy. The energy difference between these states is a critical parameter in protein folding and dynamics. Computational and spectroscopic methods are the primary tools used to investigate the relative populations and energy barriers of these isomers.

Experimental Protocols

The determination of thermodynamic properties and the analysis of conformational stability rely on precise experimental techniques. The following sections detail the methodologies for key experiments related to **N-Methylpropionamide**.

Synthesis and Purification

High-purity **N-Methylpropionamide** is essential for accurate thermodynamic measurements. A common laboratory-scale synthesis involves the condensation of propionic acid with methylamine.^[9]

Protocol:

- Reaction Setup: In a round-bottom flask equipped with a stirrer and a distillation apparatus, combine anhydrous methylamine with a 50% excess of propionic acid.
- Condensation: Heat the mixture rapidly to 120-140 °C with vigorous stirring. This promotes the condensation reaction and facilitates the removal of the water byproduct. For enhanced water removal, xylene can be added to form a ternary azeotrope.
- Purification: The crude product is purified by fractional distillation under reduced pressure (vacuum distillation).^[9] The quality of the distillate typically improves throughout the distillation process.

- Drying and Storage: To remove residual water, the distilled **N-Methylpropionamide** can be dried over calcium oxide (CaO). For applications requiring extremely low water content (e.g., as an electrolyte solvent), the purified amide should be stored over molecular sieves or barium oxide (BaO), as it is hygroscopic.[9]
- Quality Control: The purity of the final product can be verified using Gas Chromatography (GC), and the water content can be precisely measured by Karl Fischer titration.[9]

Calorimetry for Enthalpy and Heat Capacity Measurement

Calorimetry is the primary experimental technique for measuring heat changes associated with chemical reactions and physical processes.

Protocol: Determining Specific Heat Capacity (Coffee-Cup Calorimetry) This method provides a foundational understanding of heat transfer.

- Apparatus Setup: Construct a simple calorimeter using two nested Styrofoam cups with a lid. The lid should have holes for a thermometer and a stirrer.[15]
- Initial Measurements: Measure and record the mass of a known volume (e.g., 50.0 mL) of deionized water and place it inside the calorimeter. Allow the system to reach thermal equilibrium and record the initial temperature (T_{initial}).
- Sample Preparation: Heat a precisely weighed sample of **N-Methylpropionamide** to a known, constant higher temperature (T_{sample}).
- Mixing: Quickly transfer the heated **N-Methylpropionamide** sample into the water in the calorimeter. Immediately close the lid and begin stirring gently.
- Data Acquisition: Record the temperature inside the calorimeter at regular intervals until a stable maximum temperature (T_{final}) is reached.[15]
- Calculation: The heat gained by the water (q_{water}) is equal to the heat lost by the amide (q_{amide}). Using the known specific heat of water (4.184 J/g°C), the specific heat of **N-Methylpropionamide** ($C_{\text{s,amide}}$) can be calculated using the formula: $m_{\text{water}} * C_{\text{s,water}} * (T_{\text{final}} - T_{\text{initial}}) = - [m_{\text{amide}} * C_{\text{s,amide}} * (T_{\text{final}} - T_{\text{sample}})]$

Note on Advanced Techniques: For high-precision measurements, more sophisticated techniques are employed.

- Differential Scanning Calorimetry (DSC): Used to measure heat capacity (C_p) as a function of temperature and to determine the enthalpy of phase transitions (e.g., melting).
- Isothermal Titration Calorimetry (ITC): Measures the heat evolved or absorbed during the binding of molecules, providing direct measurement of binding enthalpy (ΔH) and Gibbs free energy (ΔG).[\[16\]](#)

Spectroscopic Analysis of Conformational Stability (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-invasive technique for probing the conformational states of amides. The "Amide I" vibrational band, which appears in the $1600\text{-}1700\text{ cm}^{-1}$ region of the IR spectrum, is particularly sensitive to the secondary structure of the peptide backbone.[\[17\]](#) This band arises primarily from the C=O stretching vibration.[\[18\]](#)

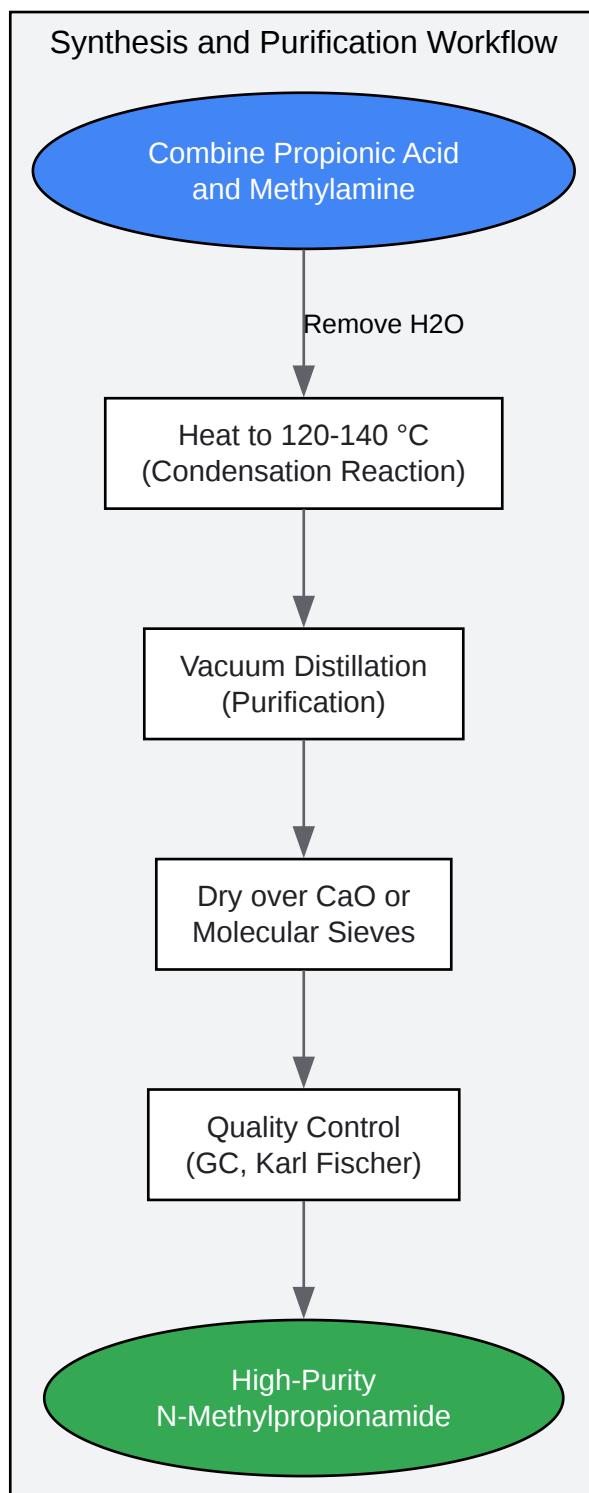
Protocol:

- Sample Preparation: Prepare a dilute solution of high-purity **N-Methylpropionamide** in a suitable infrared-transparent solvent (e.g., carbon tetrachloride or deuterated chloroform). The concentration should be optimized to obtain a strong signal without causing intermolecular association that could complicate the spectrum.
- Background Spectrum: Record a background spectrum of the pure solvent in the IR cell. This will be subtracted from the sample spectrum to isolate the amide's absorption bands.
- Sample Spectrum Acquisition: Fill the IR cell with the **N-Methylpropionamide** solution and record the infrared spectrum. A high number of scans (e.g., 64 or 128) should be co-added to improve the signal-to-noise ratio.
- Data Analysis:
 - Subtract the solvent background from the sample spectrum.

- Identify the Amide I band (approx. $1650\text{-}1680\text{ cm}^{-1}$ for secondary amides).
- The precise frequency, shape, and intensity of this band are correlated with the molecular conformation. The cis and trans conformers will have distinct Amide I frequencies.
- By analyzing the band shape or deconvolution into constituent peaks, the relative populations of the conformers can be estimated.
- For more advanced analysis, temperature-dependent studies can be performed to calculate the enthalpy difference (ΔH) between the conformers using the van't Hoff equation.

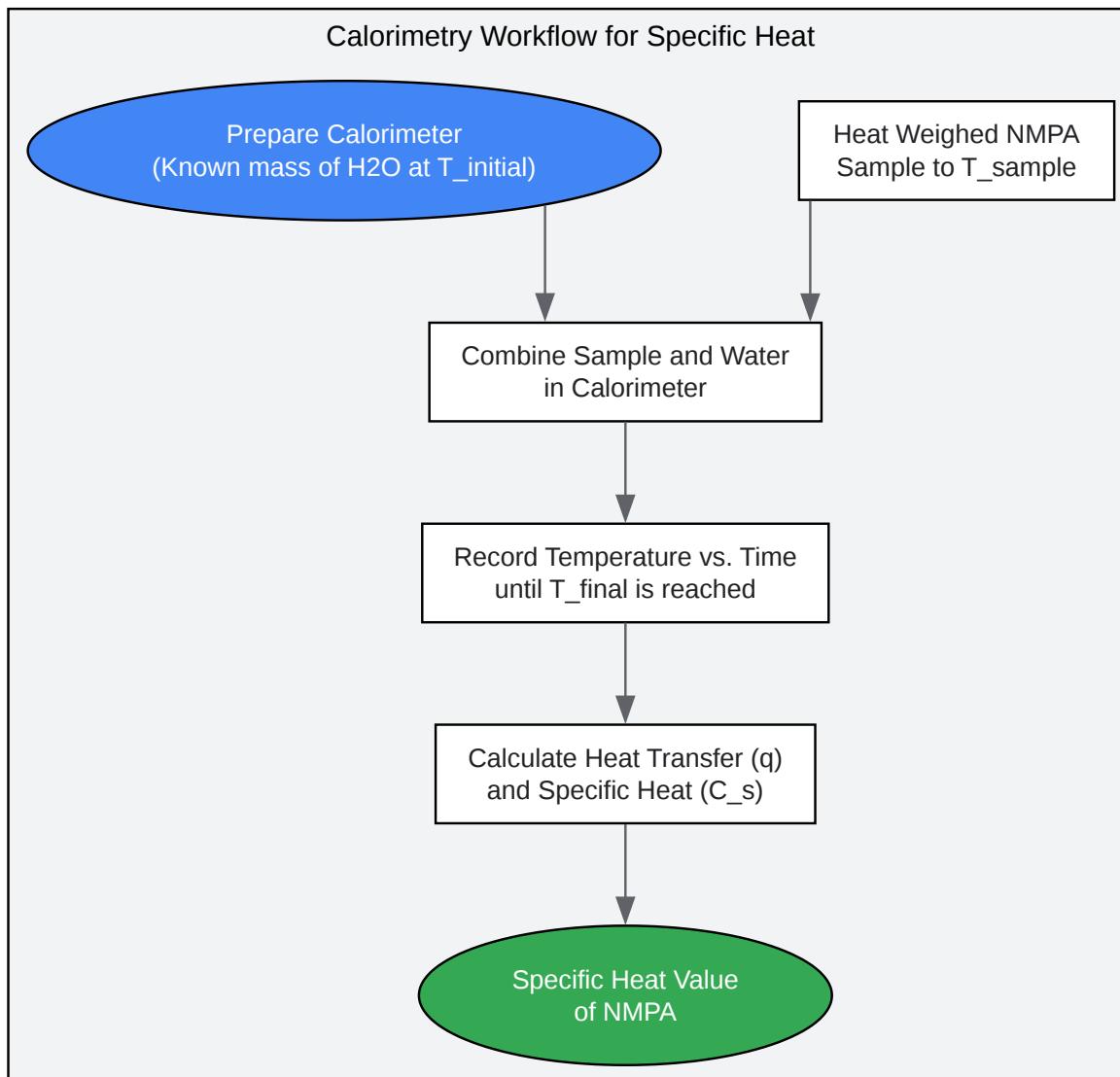
Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above, adhering to the specified design constraints.



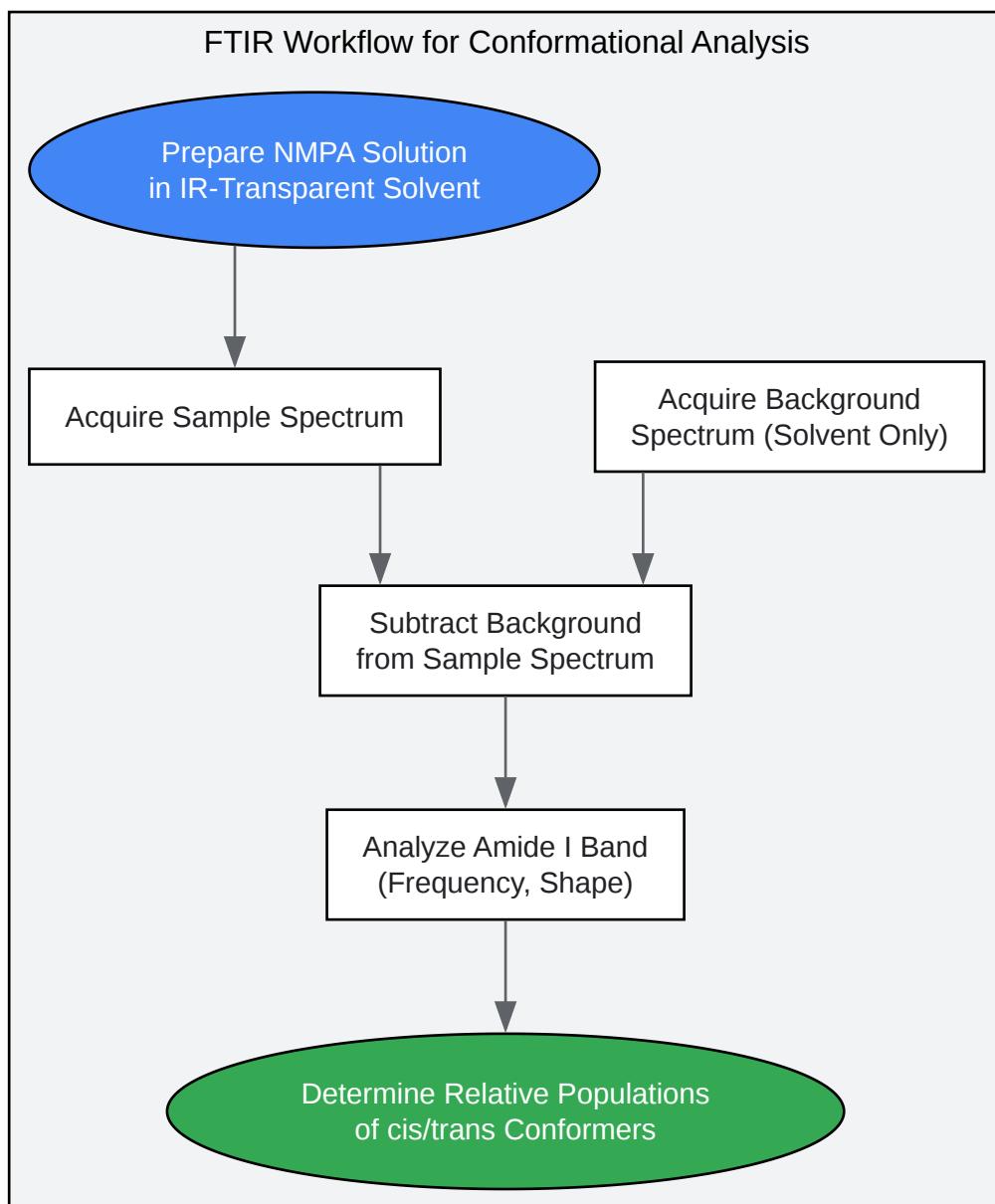
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Caption: Workflow for the synthesis and purification of **N-Methylpropionamide**.



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Caption: General experimental workflow for determining specific heat via calorimetry.



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